USP7 Catalytic Domain Inhibitory Potency: GNE-6776 (IC50 0.61 μM) vs. GNE-6640 (IC50 0.43 μM), P5091 (IC50 4.2 μM), and FT671 (Kd 65 nM) — Direct Head-to-Head Comparison in Identical Assay System
In a published head-to-head comparative analysis of USP7 inhibitors using the USP7 catalytic domain enzymatic assay, GNE-6776 (the free-base form of CAS 2009273-60-1) achieved an IC50 of 0.61 ± 0.15 μM against the USP7 catalytic domain, compared to GNE-6640 at 0.43 ± 0.07 μM, P5091 at 4.2 μM, and the tool compound '217564' at 3 μM [1]. The 1.4-fold lower potency of GNE-6776 relative to GNE-6640 is mechanistically significant given their shared allosteric binding pocket (PDB: 5UQX vs. 5UQV) and distinct chemical scaffolds, providing complementary tool compounds for investigating structure-activity relationships at the USP7 ubiquitin-binding interface [2]. GNE-6776's potency is approximately 7-fold greater than P5091 and approximately 5-fold greater than compound 217564, while being approximately 107-fold less potent than the covalent inhibitor FT671 (Kd 65 nM), underscoring the fundamentally different potency tiers across USP7 inhibitor classes [1].
| Evidence Dimension | USP7 catalytic domain inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.61 ± 0.15 μM (USP7 catalytic domain); IC50 = 1.34 μM (full-length USP7) |
| Comparator Or Baseline | GNE-6640: IC50 = 0.43 ± 0.07 μM; P5091: IC50 = 4.2 μM; 217564: IC50 = 3 μM; FT671: Kd = 65 nM; XL188: Kd = 90 nM |
| Quantified Difference | 1.4-fold less potent than GNE-6640; 6.9-fold more potent than P5091; 4.9-fold more potent than 217564; ~107-fold less potent than FT671 |
| Conditions | USP7 catalytic domain enzymatic assay; PDB entries: 5UQX (GNE-6776), 5UQV (GNE-6640); source: J. Med. Chem. 2020 Table 2 |
Why This Matters
For procurement, this places GNE-6776 in the intermediate-potency tier of USP7 inhibitors — orders of magnitude less potent than covalent inhibitors (FT671, XL188) but substantially more potent than early-generation compounds (P5091), making it appropriate for studies where extreme target occupancy is not required but oral dosing or non-covalent reversibility is desired.
- [1] Schauer NJ, Magin RS, Liu X, Doherty LM, Buhrlage SJ. Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. J Med Chem. 2020;63(6):2731-2750. Table 2. View Source
- [2] Kategaya L, Di Lello P, Rougé L, et al. USP7 small-molecule inhibitors interfere with ubiquitin binding. Nature. 2017;550(7677):534-538. Extended Data Fig. 8. View Source
